1-(4-Iodophenyl)-2-thiourea
Overview
Description
1-(4-Iodophenyl)-2-thiourea is a compound that belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) attached to nitrogen atoms. Thioureas are known for their versatile applications in various fields such as medicinal chemistry, agriculture, and as catalysts in organic synthesis. Although the provided papers do not directly discuss 1-(4-Iodophenyl)-2-thiourea, they do provide insights into the synthesis, structural characterization, and properties of similar thiourea derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, the synthesis of 1-(4-fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas was achieved by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile . Similarly, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was synthesized by reacting 4-methoxyphenyl isothiocyanate with pyridine-3-ylmethylamine . These methods suggest that 1-(4-Iodophenyl)-2-thiourea could be synthesized by reacting 4-iodophenyl isothiocyanate with an appropriate amine in a suitable solvent.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often characterized by spectroscopic techniques such as NMR, FTIR, and X-ray crystallography. The crystal structures of these compounds typically show that the carbonyl and thiourea groups are almost planar, with the C=S and C=O double bonds adopting an antiperiplanar conformation, often stabilized by intramolecular hydrogen bonding . The molecular packing in the crystal lattice is usually influenced by intermolecular hydrogen bonds, such as N-H...S and N-H...O interactions .
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their nucleophilic and electrophilic centers. For instance, they can undergo Michael addition reactions, as seen in the enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea . Additionally, oxidative azacyclization reactions can lead to the formation of 1,2,4-thiadiazole derivatives from monosubstituted thioureas .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are closely related to their molecular structure. The vibrational properties studied by FTIR and Raman spectroscopy reveal characteristic stretching vibrations for the N-H, C=O, C-N, and C=S functional groups . Quantum chemical calculations, such as DFT, provide insights into the electronic properties, including chemical potential, hardness, ionization potential, and electron affinity . These properties are crucial for understanding the reactivity and potential applications of the compounds.
Scientific Research Applications
DNA Binding and Biological Activities
1-(4-Iodophenyl)-2-thiourea, as part of the broader family of thioureas, has been investigated for its DNA-binding capabilities and biological activities. Notably, thiourea derivatives have shown promise in anti-cancer research due to their interactions with DNA. These interactions have been analyzed using techniques such as cyclic voltammetry and UV-vis spectroscopy, alongside computational studies, to gauge their potential as anti-cancer agents. Additionally, thioureas have displayed antioxidant, cytotoxic, antibacterial, and antifungal activities, making them versatile in various biological applications (Tahir et al., 2015).
Fluorescence Detection and Environmental Applications
Another application of thiourea derivatives includes fluorescence detection of specific ions. For instance, certain thiourea compounds exhibit a “turn-off” fluorescence response to iodide ions. This property has been utilized in environmental and clinical settings, such as determining iodide levels in powdered milk and urine samples. This highlights the compound's potential in analytical chemistry and environmental monitoring (Yang et al., 2014).
Green Synthesis and Environmental Impact
In the realm of green chemistry, the synthesis of thiourea derivatives, including 1-(4-Iodophenyl)-2-thiourea, has been developed using more environmentally friendly methods. This approach emphasizes synthesizing thiourea compounds in water using solar energy, reducing environmental impact and enhancing safety by avoiding hazardous materials like thiophosgene (Kumavat et al., 2013).
Crystal Structure and Material Science
The crystal structure of thiourea derivatives, including those similar to 1-(4-Iodophenyl)-2-thiourea, has been extensively studied. These studies focus on molecular conformation, intermolecular interactions, and crystal packing, providing insights into their potential applications in material science and drug design (Rosiak et al., 2021).
Pharmaceutical Research and Drug Development
Thioureas, including 1-(4-Iodophenyl)-2-thiourea, are of significant interest in pharmaceutical research. They have been explored as carbonic anhydrase inhibitors with potential applications in developing novel drugs for conditions like glaucoma. The water solubility and neutral pH of these compounds make them attractive candidates for ophthalmologic applications (Casini et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-iodophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIFVFMNOLGPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359435 | |
Record name | (4-iodophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)-2-thiourea | |
CAS RN |
18879-80-6 | |
Record name | (4-iodophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18879-80-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.